molecular formula C5H10ClN3 B3283384 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride CAS No. 76606-33-2

1,4-dimethyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B3283384
CAS RN: 76606-33-2
M. Wt: 147.6 g/mol
InChI Key: CCOIWBKVOBASAN-UHFFFAOYSA-N
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Description

“1,4-dimethyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 3524-49-0 . It has a molecular weight of 111.15 . It is typically in powder form .


Synthesis Analysis

The synthesis of pyrazole nucleus, such as 1,4-dimethyl-1H-pyrazol-5-amine, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The IUPAC name for this compound is 1,4-dimethyl-1H-pyrazol-5-ylamine . The InChI code is 1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 . The molecular formula is C5H9N3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 111.15 and a density of 1.174g/cm3 . It has a melting point of 134-136 . The compound is typically in powder form .

Scientific Research Applications

Synthesis and Biological Applications

1,4-Dimethyl-1H-pyrazol-5-amine hydrochloride is part of the pyrazole chemical class, which is extensively studied in organic and medicinal chemistry due to its diverse biological activities and applications in synthesizing heterocyclic compounds. Pyrazoles, including derivatives like 1,4-dimethyl-1H-pyrazol-5-amine, have been recognized for their wide range of pharmacological properties such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. These compounds are considered pharmacophores in drug discovery, highlighting their significance in medicinal chemistry. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, using common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These synthetic strategies facilitate the annelation of different heterocyclic nuclei with pyrazoles, extending the heterocyclic system categories and providing a foundation for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Heterocyclic Compound Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones demonstrates the value of pyrazoline derivatives as building blocks for synthesizing a variety of heterocyclic compounds. These derivatives are instrumental in creating pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile heterocyclic compounds and dyes, indicating a promising area for future transformations involving pyrazoline-based compounds (Gomaa & Ali, 2020).

Antifungal Applications

In agricultural research, pyrazoline derivatives have shown efficacy against plant pathogens such as Fusarium oxysporum, a major cause of Bayoud disease in date palms. The study on the antifungal pharmacophore sites of these compounds contributes to understanding their bioactivity against such pathogens, providing insights for developing new antifungal agents (Kaddouri et al., 2022).

Anticancer Agents

The development of pyrazoline derivatives as new anticancer agents underscores the importance of heterocyclic compounds in therapeutic applications. Research into these derivatives has revealed significant biological effects, prompting further exploration into their potential as anticancer agents. This work highlights the broad scope of interest in pyrazoline compounds for cancer treatment, demonstrating their value in medicinal chemistry (Ray et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,4-dimethylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-3-7-8(2)5(4)6;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOIWBKVOBASAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-1H-pyrazol-5-amine hydrochloride

CAS RN

76606-33-2
Record name 1,4-dimethyl-1H-pyrazol-5-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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